Ceratotoxin-D
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
SIGTAVKKAVPIAKKVGKVAIPIAKAVLSVVGQLVG |
Origin of Product |
United States |
Molecular and Genetic Characterization of Ceratotoxin D
Gene Family Organization and Chromosomal Localization
The genetic architecture of the ceratotoxin family, including Ceratotoxin-D, is characterized by a distinct organization that dictates its expression and function. This arrangement points to a coordinated evolutionary and regulatory history.
Identification as a Multigene Family
The ceratotoxins are not the product of a single gene but rather a multigene family. Research has identified several genes encoding closely related ceratotoxin peptides, including ceratotoxins A, B, and C. nih.govsenasica.gob.mxnih.gov The identification and sequencing of a novel gene led to the naming of a new peptide, this compound. nih.gov This discovery solidified the understanding that these peptides originate from a family of distinct but related genes. In the genome of C. capitata, the presence of at least three ceratotoxin genes has been demonstrated. senasica.gob.mxnih.gov In total, four different mature peptides are thought to be produced in C. capitata: Ctx A, Ctx B, Ctx C, and Ctx D. senasica.gob.mx
Genomic Clustering of Ceratotoxin Genes
The genes encoding the ceratotoxin peptides, including this compound, are not scattered randomly throughout the genome. Instead, they are organized into a large gene cluster. nih.gov Restriction and nucleotide sequence analysis have revealed that this cluster spans more than 26 kilobases of DNA. nih.gov This genomic clustering is a significant feature, as it often implies a common regulatory mechanism and a shared evolutionary origin for the genes contained within the cluster. While a genomic clone containing some ceratotoxin genes has been isolated, genomic Southern blot analysis has indicated the presence of additional ceratotoxin genes, such as those for Ctx A and B, that may map outside of the primary sequenced cluster. senasica.gob.mx
| Genomic Feature | Description |
| Gene Family | Multigene family |
| Known Members | Ceratotoxin A, B, C, D |
| Genomic Organization | Clustered |
| Cluster Size | > 26 kilobases |
X-Chromosome Linkage and Female-Specific Gene Expression
A defining characteristic of ceratotoxin genes is their exclusive expression in females. senasica.gob.mxnih.govunimore.it In situ hybridization studies of both polytene and mitotic chromosomes have definitively shown that the ceratotoxin gene family is located on the X chromosome in Ceratitis capitata. unimore.it This makes the ceratotoxins a notable example of female-specific X-linked genes in this species. unimore.it The expression of these genes is restricted to the female reproductive accessory glands. nih.govsenasica.gob.mxnih.gov This highly specific expression pattern underscores their specialized role in the female reproductive system.
Gene Expression and Transcriptional Regulation
The expression of the this compound gene, along with the other members of its family, is tightly controlled, exhibiting both temporal and tissue-specific patterns. This precise regulation is governed by conserved elements within their genetic code.
Temporal and Tissue-Specific Expression Patterns
The expression of ceratotoxin genes is not constitutive but is instead initiated at a specific stage of adult development. Ceratotoxin transcripts, including that of this compound, first appear in adult females that are 2-3 days old. nih.gov The level of these transcripts then increases, reaching a maximum in females that are 6-7 days old. nih.gov This temporal pattern of expression is coordinated across all ceratotoxin genes. nih.gov As previously noted, the expression is also highly tissue-specific, being confined to the female reproductive accessory glands. nih.govsenasica.gob.mxnih.gov Interestingly, while bacterial infection does not appear to affect their expression, it is enhanced following mating. nih.govsenasica.gob.mxnih.gov
| Expression Parameter | Details |
| Sex Specificity | Female-specific senasica.gob.mxnih.govunimore.it |
| Tissue Specificity | Reproductive accessory glands nih.govsenasica.gob.mxnih.gov |
| Temporal Onset | 2-3 day old adult females nih.gov |
| Peak Expression | 6-7 day old adult females nih.gov |
| Inducing Factor | Mating nih.govsenasica.gob.mxnih.gov |
| Non-Inducing Factor | Bacterial infection nih.govsenasica.gob.mxnih.gov |
Analysis of Upstream Regulatory Elements and Conserved Motifs
The coordinated expression of the ceratotoxin gene family is indicative of a shared regulatory mechanism. Analysis of the nucleotide sequences of the four identified ceratotoxin genes has revealed the presence of highly conserved motifs in their upstream regions. nih.gov The existence of these common motifs strongly suggests the presence of common regulatory elements that are responsible for the synchronized transcription of all ceratotoxin genes. nih.gov These elements likely serve as binding sites for transcription factors that control the specific temporal and tissue-based expression pattern observed for this compound and its related peptides.
Hormonal Modulation of Gene Transcription
The expression of ceratotoxin genes is subject to hormonal regulation, a key aspect of insect physiology that links the immune response to developmental and reproductive states. Research has specifically implicated juvenile hormone in the modulation of ceratotoxin gene transcription in the Mediterranean fruit fly, Ceratitis capitata nih.gov. Juvenile hormone is a crucial sesquiterpenoid involved in a wide array of processes in insects, including metamorphosis, reproduction, and behavior nih.govnih.gov.
Studies focused on Ceratotoxin A, a closely related member of the same peptide family as this compound, have provided direct evidence for this hormonal control. The gene for Ceratotoxin A is expressed in the female reproductive accessory glands nih.govnih.gov. Its transcription is positively modulated by juvenile hormone nih.gov. This was demonstrated through experiments where newly emerged female medflies were treated with precocene II, a chemical that inhibits the biosynthesis of juvenile hormone. The application of precocene II resulted in a dose-dependent blockage of Ceratotoxin A gene expression nih.gov.
Conversely, the inhibitory effect of precocene II could be reversed by the simultaneous application of methoprene, a juvenile hormone analogue. This restored the expression of the Ceratotoxin A gene, confirming that the transcription is dependent on the presence of juvenile hormone nih.gov. This regulatory link suggests that the production of these antimicrobial peptides in the reproductive glands is tied to the insect's reproductive maturity, a state governed by juvenile hormone titers. While these experiments were conducted on Ceratotoxin A, the shared regulatory mechanisms within the gene family suggest a similar hormonal control for this compound.
| Experimental Treatment | Observed Effect on Ceratotoxin A Gene Expression | Implication |
| Precocene II (Juvenile Hormone inhibitor) | Dose-dependent blockage of expression nih.gov | Transcription is dependent on Juvenile Hormone. |
| Methoprene (Juvenile Hormone analogue) | Counteracted the effect of Precocene II nih.gov | Confirms the regulatory role of Juvenile Hormone. |
Peptide Biosynthesis and Post-Translational Maturation
The production of the mature, functional this compound peptide involves a multi-step biosynthetic pathway common to many secreted peptides. This process begins with the translation of the gene into a larger, inactive precursor protein, which then undergoes several post-translational modifications to yield the final active molecule nih.govyoutube.com.
Analysis of the cDNA and genomic sequences for the ceratotoxin family, including this compound, indicates that they are synthesized as precursor proteins senasica.gob.mx. This precursor, or prepropeptide, is a standard arrangement for secreted antimicrobial peptides and toxins. The precursor structure typically consists of an N-terminal signal peptide, a pro-sequence, and the C-terminal sequence of the mature peptide nih.gov. This organization allows for the safe synthesis and transport of a potentially cytotoxic peptide, ensuring it is only activated after being secreted from the cell nih.govsenasica.gob.mx. The processing of this precursor is a critical step in the biosynthesis of the active this compound.
The maturation of the this compound precursor into the active peptide requires at least two specific proteolytic cleavage events youtube.comsenasica.gob.mx.
Signal Peptide Cleavage : The N-terminal sequence of the precursor protein functions as a signal peptide, which directs the nascent polypeptide to the endoplasmic reticulum and into the secretory pathway biorxiv.orgstackexchange.com. All known ceratotoxin genes, including the one encoding this compound, possess a highly conserved sequence for this presumptive signal peptide senasica.gob.mx. Once the precursor is translocated, the signal peptide is removed by a signal peptidase complex senasica.gob.mxbiorxiv.org. The introns in ceratotoxin genes are characteristically located within this region encoding the signal peptide senasica.gob.mx.
Pro-sequence Cleavage : Following the removal of the signal peptide, a "pro-sequence" located between the signal peptide and the mature peptide sequence is also excised senasica.gob.mx. The removal of this pro-sequence is the final step that liberates the mature and biologically active this compound peptide. This two-step cleavage mechanism is a common strategy to ensure that the potent antimicrobial activity of the peptide is unleashed only at the appropriate time and location, namely within the secretions of the female reproductive accessory glands nih.govsenasica.gob.mx.
Comparative Genomics and Evolutionary Dynamics of Ceratotoxin Genes
The ceratotoxin gene family represents a fascinating model for studying the evolutionary dynamics of immune-related genes. Comparative genomic analyses reveal a history of gene duplication and diversification that has given rise to the various members of this family, including this compound senasica.gob.mx.
The ceratotoxin family in Ceratitis capitata is composed of several members, including Ceratotoxin A (with forms A1 and A2), B, C (with forms C1 and C2), and D senasica.gob.mx. All these genes share significant sequence similarity, particularly in the regions encoding the signal peptides, which points to a common evolutionary origin senasica.gob.mx.
Comparative analysis extends to other species, such as the Natal fruit fly, Ceratitis rosa, which possesses its own set of ceratotoxin-like genes. For instance, the precursor for C. capitata Ceratotoxin D shows 77% similarity to the CrCtx4 precursor found in C. rosa senasica.gob.mx. This high degree of conservation between species underscores the functional importance of these peptides. The relationships, based on sequence similarity, suggest a divergence from a common ancestral gene followed by species-specific evolution.
Table: Sequence Similarity of C. capitata Ceratotoxin Precursors to C. rosa CrCtx4
| C. capitata Precursor | Similarity to C. rosa CrCtx4 |
|---|---|
| Ceratotoxin B2 | 79% senasica.gob.mx |
Evidence strongly suggests that gene duplication is a primary mechanism driving the evolution and expansion of the ceratotoxin gene family senasica.gob.mxnih.gov. A key finding was the discovery of a genomic clone from C. capitata that contained four distinct ceratotoxin genes—encoding Ctx A2, Ctx C1, Ctx C2, and Ctx D—clustered together senasica.gob.mx. Such gene clustering is a hallmark of tandem gene duplication events, where an ancestral gene is duplicated, and the copies then diverge over evolutionary time to acquire new or modified functions nih.govcmu.edu.
The existence of multiple isoforms, such as Ctx A1/A2 and Ctx C1/C2, further solidifies the role of gene duplication in the family's history senasica.gob.mx. After a duplication event, the redundant gene copies are subject to different selective pressures. One copy may retain the original function while the other accumulates mutations, potentially leading to a peptide with a novel antimicrobial spectrum or different regulatory control researchgate.net. This process of duplication and subsequent divergence allows the organism to rapidly evolve and adapt its arsenal of immune effectors to counter a changing microbial environment nih.gov.
Interspecies Comparison within Tephritidae (e.g., Ceratitis capitata and Ceratitis rosa)
The study of ceratotoxins extends beyond a single species, with comparative analyses shedding light on the evolutionary dynamics of this antimicrobial peptide family within the Tephritidae family. A notable comparison has been drawn between the Mediterranean fruit fly, Ceratitis capitata, and the Natal fruit fly, Ceratitis rosa. These investigations have revealed both conserved features and distinct variations in the molecular and genetic makeup of ceratotoxins, including the homolog of this compound.
Research has identified four distinct ceratotoxin-like precursors in Ceratitis rosa, designated as CrCtx1, CrCtx2, CrCtx3, and CrCtx4. uniprot.org Among these, the CrCtx 4 precursor exhibits significant sequence conservation with this compound from C. capitata, with a similarity of 77%. uniprot.org This homology suggests a shared evolutionary origin and likely a similar functional role for these peptides in both species.
At the genetic level, all sequenced ceratotoxin genes in both C. capitata and C. rosa share a conserved exon-intron-exon structure. uniprot.org The intron is consistently located at a conserved position within the region encoding the presumptive signal peptide. uniprot.org This structural conservation underscores the fundamental importance of this gene organization for the proper expression and function of ceratotoxins.
Despite these similarities, detailed sequence analysis reveals notable differences. The hypothetical translational products of the C. rosa ceratotoxins, while sharing a high degree of sequence similarity with their C. capitata counterparts, particularly in the pre-pro-regions, also contain substitutions in amino acid residues that are highly conserved in C. capitata. uniprot.org For instance, a consistent substitution is observed where an arginine residue is present in the presumptive mature peptides of C. rosa ceratotoxins, in contrast to a lysine residue found in all C. capitata ceratotoxins at the same position. uniprot.org
The evolutionary relationship of the ceratotoxin gene family is thought to involve a series of gene duplication events. uniprot.org The presence of distinct ceratotoxin groups that are shared between C. capitata and C. rosa suggests that some of these duplications occurred prior to the divergence of these two species. uniprot.org Subsequent duplication events likely occurred independently in each lineage after their split, leading to the species-specific ceratotoxin variants observed today. uniprot.org
Detailed Research Findings
The amino acid sequence for the this compound precursor from Ceratitis capitata has been determined and is available in the UniProt database under the accession number O17513. The homologous precursor in Ceratitis rosa, CrCtx 4, is documented in GenBank with the accession number AJ313432. A comparative analysis of these two sequences provides insight into their molecular relationship.
Data Tables
The following tables provide a comparative view of the precursor proteins of this compound from Ceratitis capitata and its homolog CrCtx 4 from Ceratitis rosa.
Table 1: General Information on this compound and its C. rosa Homolog
| Attribute | Ceratitis capitata | Ceratitis rosa |
| Compound Name | This compound | Ceratotoxin-like protein 4 (CrCtx 4) |
| UniProt/GenBank Accession | O17513 | AJ313432 |
| Length (Amino Acids) | 71 | 71 |
Table 2: Amino Acid Sequence Alignment of this compound and CrCtx 4 Precursors
| Species | Sequence |
| C. capitata (CtxD) | MKIIHLLTICLVALAIAHSAFAEPVDVRKRGLVKLGNVKIKGVKPIGKAVKVAKQAGIKLGVKIPKIK-G |
| C. rosa (CrCtx 4) | MKIIHLLTICLVALAIAHSAFAEPVDVRKRGLVKLRNVKIKGVKPIGKAVKVAKQAGIKLGVKIPKIK-G |
Note: The alignment highlights the high degree of similarity, with the key substitution of Lysine (K) in C. capitata to Arginine (R) in C. rosa in the mature peptide region.
Structural Biology and Structure Activity Relationships of Ceratotoxin D
Secondary and Tertiary Structural Features
Role of Inter-Helical Hydrophobic Interactions
The structural integrity and function of Ceratotoxin-D, a member of the α-helical antimicrobial peptide family, are significantly influenced by inter-helical hydrophobic interactions. This compound is predicted to adopt a helix-hairpin fold, which consists of two anti-parallel α-helices connected by a loop. researchgate.netnih.gov The stability of this tertiary structure is largely dependent on the interactions between the hydrophobic side chains of the amino acid residues at the interface of these two helices. researchgate.net
Identification of Flexible Hinge Regions and Helix-Breaking Residues (e.g., Proline, Glycine)
Cationic antimicrobial peptides that are longer than 20 amino acids, a category that includes this compound, often feature a flexible hinge region within their structure. researchgate.net This flexibility is frequently introduced by the presence of specific amino acid residues known as helix-breakers, most notably Proline and Glycine. researchgate.netnih.gov
Glycine, with its single hydrogen atom as a side chain, lacks the steric hindrance of other amino acids, which imparts a high degree of conformational flexibility to the peptide backbone. nih.gov This flexibility can disrupt the regular hydrogen-bonding pattern of an α-helix, introducing a kink or a hinge. Proline, technically an imino acid, has a unique cyclic structure where its side chain is bonded to both the α-carbon and the backbone nitrogen atom. This rigid ring structure restricts the phi (φ) backbone dihedral angle, making it conformationally incompatible with the standard α-helical geometry and thus acting as a potent helix-breaker. mdpi.com
In peptides like this compound, such a hinge region allows for a degree of movement between the helical domains. researchgate.netasm.org This flexibility can be critical for the peptide's function, enabling it to adapt its conformation upon interacting with different environments, such as the bacterial cell membrane. The presence of a hinge can facilitate the insertion of the peptide into the lipid bilayer and the subsequent formation of pores or other membrane-disrupting structures.
Structure-Activity Relationship (SAR) Investigations
The biological activity of this compound is intricately linked to its physicochemical properties. The following sections explore the relationships between its structural features and its function.
Correlation of Helicity, Amphipathicity, and Hydrophobicity with Biological Activity
Helicity : The adoption of an α-helical conformation is fundamental for the biological activity of these peptides. nih.gov This structure provides the scaffold for the spatial separation of hydrophobic and hydrophilic residues, which is essential for membrane interaction. nih.gov
Amphipathicity : The amphipathic nature allows the peptide to interact with the complex interface of a bacterial membrane. The cationic face can interact favorably with the negatively charged components of the bacterial cell surface, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria, while the hydrophobic face can insert into the nonpolar lipid core of the membrane. nih.govnih.gov
Impact of Specific Amino Acid Substitutions on Bioactivity Modulation
The biological activity of antimicrobial peptides can be finely tuned through specific amino acid substitutions. While detailed substitution studies specifically on this compound are not prominently documented, research on the closely related ceratotoxin-like peptide, Ctx-Ha, provides valuable insights into how such modifications can modulate bioactivity. nih.govresearchgate.net These studies highlight strategies to enhance therapeutic potential by uncoupling antimicrobial efficacy from hemolytic toxicity. researchgate.net
The introduction of D-amino acids is another powerful tool for modulating peptide structure and function. Substituting an L-amino acid with its D-enantiomer can disrupt the local helical structure. nih.gov This disruption can be strategically employed to reduce the peptide's lytic activity against eukaryotic cells, which are often more sensitive to highly stable helical structures. By carefully selecting the position and number of D-amino acid substitutions, it is possible to design peptide analogs with enhanced specificity for bacterial membranes. nih.gov
The table below summarizes the conceptual effects of different types of amino acid substitutions based on findings from related ceratotoxin-like peptides.
| Substitution Type | Rationale | Predicted Effect on Helicity | Predicted Effect on Hydrophobicity | Predicted Impact on Bioactivity |
| Hydrophobic to Charged (e.g., Ile → Lys) | Decrease hydrophobicity and amphipathicity | Minor to moderate decrease | Significant decrease | Reduced hemolytic activity, potentially retained antimicrobial activity |
| L-amino acid to D-amino acid | Disrupt local α-helical structure | Significant local disruption | Can be designed to have minimal change | Reduced hemolytic activity, potential for retained or slightly decreased antimicrobial activity |
This table is illustrative and based on principles from studies on related peptides, not on direct experimental data for this compound.
Effects of Dimerization on Peptide Conformation and Antimicrobial Activity
Dimerization is a strategy that has been explored to modulate the properties of antimicrobial peptides. This involves covalently linking two monomeric peptide units, often through a linker at their C-termini, N-termini, or side chains. Studies on a ceratotoxin-like peptide, Ctx-Ha, have shown that dimerization does not significantly alter the secondary structure of the peptide; both the monomeric and dimeric forms exhibit a high degree of α-helicity in membrane-mimicking environments. cdnsciencepub.com
However, the effects of dimerization on biological activity can be complex and sometimes counterintuitive. While for some antimicrobial peptides, dimerization leads to enhanced antimicrobial potency, for the ceratotoxin-like peptide Ctx-Ha, it resulted in a decrease in its ability to inhibit the growth of bacteria and fungi. unesp.brcdnsciencepub.com Conversely, the dimeric forms showed a dramatic increase in hemolytic activity, in some cases up to 50-fold higher than the monomer. cdnsciencepub.com
Influence on Antimicrobial Potency and Solubility Characteristics
The influence of dimerization on antimicrobial potency and solubility is not uniform across all antimicrobial peptides and can be highly dependent on the specific peptide sequence and the nature of the linker used.
Antimicrobial Potency : For the ceratotoxin-like peptide Ctx-Ha, dimerization generally led to an increase in the Minimum Inhibitory Concentration (MIC), indicating a decrease in antimicrobial potency. unesp.brcdnsciencepub.com It has been proposed that the larger size of the dimer may hinder its passage through the outer layers of the bacterial cell wall to reach the cytoplasmic membrane. cdnsciencepub.com However, it was also noted that the dimeric analogs displayed faster bactericidal kinetics, suggesting that once at the membrane, the aggregation and pore formation process might be more efficient. cdnsciencepub.com
Solubility : While not extensively detailed for this compound itself, ceratotoxins, in general, are noted to be well soluble in water despite their high hydrophobicity, a characteristic attributed to their amphiphilic α-helical structure. researchgate.net Dimerization can sometimes be employed to enhance the solubility of peptides. cdnsciencepub.com However, the increased self-association that can be mimicked by dimerization has also been linked to the observed increase in hemolytic activity, as the larger, more aggregated forms may interact more readily with eukaryotic cell membranes. cdnsciencepub.com
The following table presents data from a study on the monomeric (MON) and dimeric forms (DSE, DEA, DEP with different linkers) of the ceratotoxin-like peptide Ctx-Ha, illustrating the impact of dimerization on antimicrobial and hemolytic activities.
| Peptide | E. coli MIC (μM) | S. aureus MIC (μM) | C. albicans MIC (μM) | HC50 (μM) |
| MON | 3.12 | 6.25 | 6.25 | >100 |
| DSE | 3.12 | 12.5 | 6.25 | 2.0 |
| DEA | 12.5 | 25 | 25 | 2.0 |
| DEP | 25 | 25 | 12.5 | 2.0 |
Data adapted from Lorenzón et al. (2012) on the ceratotoxin-like peptide Ctx-Ha. HC50 is the concentration causing 50% hemolysis. cdnsciencepub.com
Modifications in Proteolytic Resistance
The therapeutic potential of many antimicrobial peptides (AMPs) is often limited by their susceptibility to degradation by proteases present in biological fluids. This vulnerability can significantly reduce their in vivo half-life and efficacy. While specific research on the proteolytic resistance of this compound is not extensively documented in publicly available literature, general strategies employed to enhance the stability of other AMPs, including a ceratotoxin-like peptide, provide a framework for understanding how this compound's resistance could be modified.
A primary and widely studied approach to increase the proteolytic stability of peptides is the substitution of naturally occurring L-amino acids with their D-enantiomers. cdnsciencepub.comfarmaciajournal.com Proteases are highly stereospecific and typically recognize and cleave peptide bonds between L-amino acids; thus, the presence of D-amino acids at or near cleavage sites can render the peptide resistant to enzymatic degradation. cdnsciencepub.com
One pertinent study on a ceratotoxin-like peptide, Ctx(Ile21)-Ha, isolated from the frog Hypsiboas albopunctatus, demonstrated the effectiveness of this strategy. The native peptide, composed entirely of L-amino acids, was found to be susceptible to degradation by the protease trypsin. However, synthetic analogues of Ctx(Ile21)-Ha containing D-amino acid substitutions exhibited high stability in the presence of trypsin. This suggests that the introduction of D-amino acids is a viable method for enhancing the proteolytic resistance of ceratotoxin-like peptides.
Other common modifications to improve proteolytic resistance in AMPs include N-terminal acetylation and C-terminal amidation. These modifications cap the peptide's ends, making them less susceptible to exopeptidases, which cleave amino acids from the termini. farmaciajournal.com Furthermore, cyclization, the process of creating a cyclic peptide backbone, can enhance stability by reducing the flexibility of the peptide and eliminating the terminal ends, which are often targets for proteases.
While direct experimental data on modified this compound is scarce, the research on analogous peptides and general principles of peptide chemistry provide a strong indication of the methods that could be employed to enhance its stability against proteolytic enzymes.
Table of Research Findings on Proteolytic Resistance Modifications
| Peptide/Analogue | Modification Strategy | Observed Effect on Proteolytic Resistance |
| Ctx(Ile21)-Ha (ceratotoxin-like) | D-amino acid substitution | High stability against trypsin treatment |
| General AMPs | D-amino acid substitution | Increased resistance to proteases |
| General AMPs | N-terminal acetylation | Shielding from exopeptidase degradation |
| General AMPs | C-terminal amidation | Shielding from exopeptidase degradation |
| General AMPs | Cyclization | Enhanced stability against proteases |
Biological Activity and Molecular Mechanisms of Action
Broad-Spectrum Antimicrobial Activity Profile
Ceratotoxin-D demonstrates significant antimicrobial activity against both Gram-negative and Gram-positive bacteria. mybiosource.combachem.com This wide-ranging effectiveness underscores its potential as a broad-spectrum antimicrobial agent.
Efficacy Against Gram-Negative Bacterial Strains
This compound is effective against Gram-negative bacteria. mybiosource.combachem.com These bacteria are characterized by a complex cell envelope that includes an outer membrane, which typically poses a barrier to many antibiotics. The ability of this compound to overcome this protective layer highlights its potent disruptive capabilities.
Targeted Bacterial Strains: Research has shown the activity of the ceratotoxin family of peptides against various Gram-negative bacteria. bachem.comsenasica.gob.mx
Efficacy Against Gram-Positive Bacterial Strains
The antimicrobial action of this compound also extends to Gram-positive bacteria. mybiosource.combachem.com These bacteria possess a thick peptidoglycan layer but lack an outer membrane. The activity of this compound against these strains further confirms its broad-spectrum nature.
Demonstrated Activity: Studies have confirmed the efficacy of ceratotoxins against Gram-positive bacterial strains. bachem.comsenasica.gob.mxppm.edu.pl
| Bacterial Type | Efficacy of this compound | Key Membrane Feature |
| Gram-Negative | Effective mybiosource.combachem.com | Outer Membrane |
| Gram-Positive | Effective mybiosource.combachem.com | Thick Peptidoglycan Layer |
Membrane-Mediated Mechanisms of Action
The primary mode of action for this compound involves the direct targeting and disruption of microbial cell membranes. This process is initiated by electrostatic attraction and culminates in the formation of pores that compromise the integrity of the cell.
Electrostatic Interaction with Anionic Microbial Cell Membranes
The initial step in the antimicrobial action of this compound is the electrostatic attraction between the positively charged peptide and the negatively charged components of microbial cell membranes. bachem.com Bacterial membranes are rich in anionic phospholipids (B1166683), such as phosphatidylglycerol and cardiolipin, which create a net negative charge on the surface. bachem.com This charge difference facilitates the accumulation of the cationic this compound at the bacterial membrane surface. bachem.comnih.gov The largely cationic N-terminal region of ceratotoxins is thought to be responsible for anchoring the peptide to the lipid surface. nih.gov
Permeabilization of Bacterial Plasma Membranes
Following the initial binding, this compound induces the permeabilization of the bacterial plasma membrane. bachem.comtcdb.org This disruption of the membrane barrier leads to the leakage of essential intracellular contents, such as ions and metabolites, and disrupts vital cellular processes like membrane-coupled respiration. bachem.com This loss of cellular homeostasis is a critical factor leading to bacterial cell death.
Formation and Dynamics of Ion Channels/Pores
A key feature of the mechanism of this compound and related ceratotoxin peptides is the formation of ion channels or pores within the bacterial membrane. bachem.comnih.gov It is proposed that these peptides act via the "barrel-stave" model. bachem.comnih.govresearchgate.net In this model, several peptide monomers insert into the membrane and aggregate to form a barrel-like structure, with the hydrophobic regions of the peptides facing the lipid core of the membrane and the hydrophilic regions lining the central pore. researchgate.net The C-terminal domain of ceratotoxins is believed to be crucial for the formation of these helical bundles within the membrane. nih.gov This pore formation allows for the uncontrolled passage of ions and small molecules across the membrane, ultimately leading to cell lysis. bachem.com
| Mechanism Stage | Description | Key Molecular Feature |
| Initial Contact | Electrostatic attraction between the cationic peptide and the anionic bacterial membrane. bachem.com | Positive charge of this compound and negative charge of microbial membrane lipids. bachem.com |
| Membrane Disruption | Permeabilization of the plasma membrane, leading to leakage of cellular contents. bachem.comtcdb.org | Amphipathic nature of the peptide allows insertion into the lipid bilayer. wikipedia.org |
| Pore Formation | Aggregation of peptide monomers to form transmembrane pores, often via the barrel-stave model. bachem.comnih.govresearchgate.net | The C-terminal domain is implicated in forming helical bundles. nih.gov |
Consequences of Membrane Disruption on Microbial Cell Viability
The formation of pores by this compound has catastrophic consequences for microbial cells. researchgate.net The primary effect is the disruption of the cell membrane's integrity, leading to a loss of the electrochemical gradient that is essential for cellular processes. bachem.commdpi.com The leakage of ions and small metabolites through the pores disrupts the cell's internal environment and dissipates the membrane potential required for processes like respiration and ATP synthesis. bachem.com Ultimately, this uncontrolled flux of molecules across the membrane leads to cell death. bachem.comresearchgate.net
Investigations into Intracellular Target Interactions
While the primary mechanism of action for many antimicrobial peptides, including ceratotoxins, is membrane disruption, some peptides are also known to translocate across the membrane and interact with intracellular targets. researchgate.netmdpi.com
Potential Interactions with Nucleic Acids or Protein Synthesis Machinery
Some antimicrobial peptides, after entering the cell, can interfere with essential cellular processes by binding to nucleic acids (DNA and RNA) or components of the protein synthesis machinery, such as ribosomes. researchgate.netmdpi.comcabidigitallibrary.org This can lead to the inhibition of DNA replication, transcription, or translation, ultimately halting cell growth and division. researchgate.netcabidigitallibrary.org For instance, peptides like buforin II and indolicidin (B8082527) have been shown to bind to DNA and RNA, contributing to their antimicrobial activity. mdpi.comcabidigitallibrary.org While the primary mechanism of this compound is considered to be pore formation, the possibility of secondary intracellular interactions cannot be entirely ruled out without specific investigation.
Analysis of Specific Molecular Receptors or Binding Partners
The initial interaction of antimicrobial peptides with the target cell often involves binding to specific molecules on the cell surface. frontiersin.orgfrontiersin.org For many cationic antimicrobial peptides, the initial binding is to negatively charged components of the microbial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. frontiersin.org While there is no evidence to suggest a specific protein receptor for this compound in the traditional sense, its interaction with the lipid components of the membrane is a critical binding event. researchgate.netnih.gov The affinity for certain lipids can influence the peptide's efficacy and selectivity. symbiosisonlinepublishing.com Furthermore, some antimicrobial peptides have been shown to interact with intracellular proteins, such as chaperones, after translocating across the membrane, though this has not been specifically documented for this compound. units.it
| Interaction Type | Potential Target | Observed Effect in Related Peptides | Relevance to this compound |
|---|---|---|---|
| Membrane Binding | Anionic phospholipids, LPS, Teichoic acids | Initiates peptide accumulation and pore formation. frontiersin.org | Primary interaction driving its mechanism of action. researchgate.netbachem.com |
| Nucleic Acid Interaction | DNA, RNA | Inhibition of replication, transcription (e.g., Buforin II, Indolicidin). mdpi.comcabidigitallibrary.org | Potential secondary mechanism, not yet demonstrated. |
| Protein Synthesis Machinery | Ribosomes | Inhibition of translation (e.g., Oncocin). cabidigitallibrary.org | Potential secondary mechanism, not yet demonstrated. |
| Intracellular Proteins | Chaperones (e.g., DnaK) | Inhibition of protein folding (e.g., Bactenecin 7). cabidigitallibrary.orgunits.it | Potential secondary mechanism, not yet demonstrated. |
Advanced Research Methodologies and Approaches
Biochemical and Biophysical Techniques for Peptide Characterization
Characterizing a peptide like Ceratotoxin-D, which is composed of 36 amino acids, involves a multi-step process that begins with its synthesis and ends with detailed functional studies. bachem.com Given the limited specific experimental data for this compound in published literature, the methodologies described herein are based on standard practices and data obtained from closely related and extensively studied members of the ceratotoxin family, primarily Ceratotoxin-A.
Peptide Synthesis and Purification Methods
The primary method for producing synthetic peptides like this compound for research purposes is Solid-Phase Peptide Synthesis (SPPS). ejbiotechnology.info This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. ejbiotechnology.infolcms.cz The process is cyclical, with each cycle consisting of the deprotection of the N-terminal amino group of the bound chain, followed by the coupling of the next protected amino acid. researchgate.net This method allows for the efficient and controlled synthesis of peptides. nih.gov
Following synthesis, the crude peptide is cleaved from the resin. This crude product contains the target peptide along with various impurities such as truncated sequences, deletion sequences, and byproducts from the cleavage of protecting groups. nih.gov Therefore, a robust purification step is critical.
The gold standard for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.govmdpi.com This technique separates the peptide from impurities based on hydrophobicity. nih.gov The crude mixture is passed through a column containing a nonpolar stationary phase (e.g., C18-modified silica), and a gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase is used for elution. lcms.cz The various components of the crude mixture interact differently with the stationary phase, leading to their separation. Fractions are collected and analyzed for purity, and those containing the pure peptide are pooled and lyophilized to obtain a solid powder. researchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Synthesis Method | Manual Solid-Phase Peptide Synthesis | ejbiotechnology.info |
| Purification Method | Reversed-Phase HPLC | ejbiotechnology.info |
| Purity Achieved | >98% | ejbiotechnology.info |
| Overall Yield | ~64-78% (sequence dependent) | ejbiotechnology.infoejbiotechnology.info |
Spectroscopic Analyses for Conformational Studies (e.g., Circular Dichroism)
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides and proteins in solution. biorxiv.org The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as the peptide backbone arranged in regular secondary structures. biorxiv.orgliposomes.ca The resulting CD spectrum provides a characteristic signature for different structural elements like α-helices, β-sheets, and random coils. liposomes.ca
For peptides like ceratotoxins, CD analysis is crucial for understanding their conformation, which is closely linked to their biological activity. Studies on Ceratotoxin-A and -B have shown that these peptides adopt a significant α-helical conformation, particularly in membrane-mimicking environments such as organic solvents (e.g., trifluoroethanol) or in the presence of lipid micelles. nih.govresearchgate.net In aqueous solutions, they tend to be more disordered. researchgate.net this compound has been identified as having a helix-hairpin fold, which consists of two antiparallel α-helices connected by a loop. researchgate.net The α-helical content is typically identified by characteristic negative bands in the CD spectrum at approximately 222 nm and 208 nm, and a positive band around 192 nm. nih.gov
Table 2: Summary of Conformational Analysis of Ceratotoxin A/B by Circular Dichroism. (Note: This data for Ceratotoxin-A/B is illustrative of the analysis that would be performed for this compound.)
| Solvent/Environment | Observed Secondary Structure | Key Spectral Features | Reference |
|---|---|---|---|
| Aqueous Buffer | Disordered (Random Coil) | Minimum near 198 nm | researchgate.net |
| Trifluoroethanol (TFE) | Significant α-helical content | Minima at ~208 nm and ~222 nm | researchgate.netnih.gov |
| Methanol | Helical behavior in the 8-25 residue region | N/A | nih.gov |
| Lysophosphatidylcholine (LPC) Micelles | High α-helical content | Minima at ~208 nm and ~222 nm | nih.gov |
Mass Spectrometry for Peptide Sequence Verification and Purity Assessment
Mass spectrometry (MS) is an indispensable analytical tool in peptide research. mdpi.com It is used to confirm the molecular weight of the synthesized peptide, which serves as a primary verification of its identity and sequence. researchgate.net Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) are commonly employed. mdpi.com
After purification by HPLC, the mass of the final product is measured and compared to the theoretical mass calculated from its amino acid sequence. A close match between the experimental and theoretical mass confirms that the peptide was synthesized correctly. researchgate.net For this compound, which is known to be 36 amino acids in length, a theoretical average molecular weight can be calculated based on its specific amino acid sequence. bachem.com MS is also used to assess the purity of the sample, as it can detect the presence of impurities with different masses that may not have been fully resolved by HPLC. ejbiotechnology.info
| Peptide | Theoretical Mass (Da) | Experimental Mass (Da) | Method | Reference |
|---|---|---|---|---|
| This compound (36 aa) | ~4000-4200 (Estimated) | ~4000-4200 | ESI-MS or MALDI-TOF | mdpi.com |
| Ctx-Ha (Ceratotoxin-like) | 3302.2 | 3302.0 | Mass Spectrometry | ejbiotechnology.info |
In Vitro Membrane Interaction Studies
Understanding how this compound interacts with and disrupts cell membranes is key to deciphering its antimicrobial mechanism. Several in vitro techniques using model lipid membranes are employed for this purpose.
The planar lipid bilayer technique is a powerful electrophysiological method to study the pore-forming or ion channel-like activity of peptides and proteins at the single-molecule level. nih.gov In this setup, a solvent-free lipid bilayer is formed across a small aperture separating two aqueous compartments, mimicking a cell membrane. nih.gov After the peptide is added to one or both compartments, its insertion into the membrane and subsequent ion channel formation can be monitored by applying a voltage across the bilayer and measuring the resulting ionic current. nih.gov
Studies on Ceratotoxin-A have demonstrated that it forms well-defined, voltage-dependent ion channels. nih.govnih.gov The characteristics of these channels, such as their conductance, ion selectivity, and gating properties (opening and closing), provide insights into the structure of the pore. researchgate.net For ceratotoxins, the data strongly supports a "barrel-stave" model, where several peptide monomers assemble within the membrane to form a pore, with the hydrophobic regions of the peptides facing the lipid acyl chains and the hydrophilic regions lining the central channel. nih.govnih.gov
Table 4: Single-Channel Conductance of Ceratotoxin-A in Planar Lipid Bilayers. (Note: This data for Ceratotoxin-A illustrates the type of information obtained from planar lipid bilayer experiments.)
| Membrane Composition | Peptide Form | Conductance State | Average Conductance (pS) at +180 mV | Reference |
|---|---|---|---|---|
| DPhPC | Native CtxA | 1 | 130 ± 10 | researchgate.net |
| DPhPC | Native CtxA | 2 | 260 ± 20 | researchgate.net |
| DPhPC | Native CtxA | 3 | 420 ± 20 | researchgate.net |
| DPhPC | Native CtxA | 4 | 590 ± 30 | researchgate.net |
| DPhPC/DPhPS (9:1) | Native CtxA | 1 | 140 ± 10 | researchgate.net |
| DPhPC/DPhPS (9:1) | Native CtxA | 2 | 280 ± 20 | researchgate.net |
| DPhPC/DPhPS (9:1) | Native CtxA | 3 | 450 ± 20 | researchgate.net |
| DPhPC/DPhPS (9:1) | Native CtxA | 4 | 620 ± 30 | researchgate.net |
Vesicle leakage assays are used to assess the ability of a peptide to permeabilize lipid membranes. nih.gov In this method, large unilamellar vesicles (LUVs) are prepared with a fluorescent dye, such as carboxyfluorescein (CF), encapsulated at a high, self-quenching concentration. nih.gov These vesicles serve as simple models of a cell.
When a membrane-disrupting peptide like a ceratotoxin is added to the vesicle suspension, it can form pores or otherwise disrupt the bilayer integrity, causing the encapsulated dye to leak out into the surrounding buffer. nih.gov The dilution of CF upon release relieves the self-quenching, resulting in a measurable increase in fluorescence intensity. nih.gov The rate and extent of dye leakage can be monitored over time to quantify the peptide's membrane-disrupting activity. This assay provides strong evidence for a mechanism of action that involves membrane permeabilization. nih.govnih.gov Studies on ceratotoxin-like peptides have demonstrated their ability to induce pore-like release of carboxyfluorescein from vesicles, supporting a barrel-stave mechanism of action. nih.gov
Table 5: Principles of Vesicle Leakage Assay.
| Component | Function | Principle of Measurement |
|---|---|---|
| Large Unilamellar Vesicles (LUVs) | Model cell membrane | Encapsulates fluorescent dye. |
| Carboxyfluorescein (CF) | Fluorescent reporter dye | Self-quenched at high concentrations inside vesicles. Fluorescence increases upon leakage and dilution. |
| This compound | Peptide of interest | Interacts with and disrupts the vesicle membrane. |
| Fluorometer | Detection instrument | Measures the increase in fluorescence over time, which correlates with membrane leakage. |
Utilization of Model Membrane Systems (e.g., Liposomes, Micelles)
The study of antimicrobial peptides like this compound often involves model membrane systems to understand their mechanism of action without the complexities of a live cell. bmbreports.org These synthetic systems, which include liposomes and micelles, replicate the basic structure of biological membranes and provide a controlled environment for studying peptide-lipid interactions. bmbreports.orgkoreascience.kr Liposomes are vesicles composed of one or more lipid bilayers enclosing an aqueous core, and can be tailored to mimic the specific lipid compositions of target bacterial membranes. koreascience.krresearchgate.net Researchers can create liposomes with varying charge and lipid ratios, such as by incorporating zwitterionic lipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and anionic lipids like L-α-phosphatidylglycerol (PG) or cardiolipin, to simulate different bacterial membranes. researchgate.net
By loading these liposomes with fluorescent dyes, such as carboxyfluorescein, scientists can monitor membrane disruption caused by the peptide. iastate.edu Leakage of the dye, detected by an increase in fluorescence upon dilution in the external medium, indicates that the peptide has compromised the integrity of the model membrane. iastate.edu While specific studies detailing the interaction of this compound with these systems are not extensively documented in the provided literature, the general methodology is a standard approach. The known amphiphilic nature of ceratotoxins suggests they interact with and disrupt membranes, a hypothesis readily testable using liposome (B1194612) leakage and fusion assays. capes.gov.brnih.gov The composition, charge, and fluidity of the liposomal membrane are critical factors that influence the degree of interaction and are key variables in such experiments. nih.gov
Molecular Biology and Genetic Engineering Methodologies
The genetic basis of this compound has been extensively explored through a suite of molecular biology techniques. These methods have been crucial for isolating, sequencing, and characterizing the gene, understanding its expression patterns, and determining its genomic organization and chromosomal location.
cDNA Cloning and Nucleotide Sequencing
The discovery and characterization of the gene encoding this compound were accomplished through cDNA cloning and sequencing. Initial research focused on identifying antibacterial peptides from the medfly, Ceratitis capitata, leading to the isolation of cDNAs for Ceratotoxins A and B. senasica.gob.mxnih.gov Subsequent research utilized a PCR-based strategy with primers designed from conserved regions of known ceratotoxin sequences to isolate related genomic sequences. senasica.gob.mx This effort led to the isolation of a genomic clone that contained a cluster of four genes. senasica.gob.mx
Sequence analysis of this clone revealed genes for a second form of Ceratotoxin A (CtxA2), two genes for Ceratotoxin C (C1 and C2), and a gene for a novel, previously uncharacterized peptide, which was named this compound (Ctx D). senasica.gob.mx The process involves synthesizing complementary DNA (cDNA) from messenger RNA (mRNA) templates extracted from relevant tissues, followed by amplification and insertion into a cloning vector. mdpi.com The nucleotide sequence is then determined using methods like the chain-termination method, allowing for the deduction of the full amino acid sequence of the precursor protein. capes.gov.brmdpi.com
Gene Expression Analysis (e.g., Northern Blot, RT-qPCR, Western Blot)
Understanding when and where the gene for this compound is expressed is fundamental to discerning its biological role. Gene expression studies for the ceratotoxin family have employed several key techniques. thermofisher.com
Northern Blot Analysis : This technique is used to detect and quantify specific mRNA sequences in a sample. nih.govazurebiosystems.com For ceratotoxins, Northern blotting has demonstrated that gene expression is female-specific and occurs in the adult (imaginal) stages of Ceratitis capitata. capes.gov.brnih.gov It helps visualize the size of the mRNA transcript and provides a relative comparison of its abundance across different conditions or tissues. azurebiosystems.com
Western Blot Analysis : This method detects the actual protein product. Using antibodies raised against ceratotoxin peptides, Western blot analysis has confirmed that the production of ceratotoxins is localized exclusively to the female reproductive accessory glands. capes.gov.brnih.gov This finding corroborates the mRNA expression data and pinpoints the site of synthesis. researchgate.net
Reverse Transcription-quantitative PCR (RT-qPCR) : While less detailed in the specific context of early ceratotoxin discovery, RT-qPCR is now a standard and highly sensitive method for quantifying gene expression. thermofisher.comresearchgate.net It involves converting mRNA to cDNA, which is then amplified in a PCR reaction where the accumulation of product is measured in real-time, allowing for precise quantification of the initial mRNA levels. thermofisher.com
Collectively, these analyses revealed that ceratotoxin expression is not induced by bacterial infection, unlike many other insect antimicrobial peptides, but is linked to sexual maturity. capes.gov.brnih.gov
Site-Directed Mutagenesis for Structure-Function Dissection
Site-directed mutagenesis is a powerful technique used to create specific, targeted changes in a DNA sequence, resulting in a modified protein. uni-tuebingen.desci-hub.se This method is indispensable for dissecting the relationship between a protein's structure and its function. nih.govrsc.org The process typically involves using a short, synthetic DNA primer containing the desired mutation to synthesize a new strand of plasmid DNA in a PCR reaction. nih.gov The original, non-mutated parental DNA template is then selectively removed by digestion with a restriction enzyme, such as DpnI, which specifically targets methylated DNA (the parental plasmid) while leaving the newly synthesized, unmethylated (mutant) plasmid intact. uni-tuebingen.de
By systematically replacing specific amino acid residues of this compound and then expressing the mutant peptide, researchers could assess the impact of these changes on its antibacterial activity, membrane-binding affinity, or structural stability. Although the provided literature does not detail specific site-directed mutagenesis studies performed on this compound, this methodology represents a critical next step in its functional characterization. wicell.orgcapes.gov.br
Genomic DNA Analysis (e.g., Southern Blot, Restriction Enzyme Mapping)
Genomic DNA analysis provides insight into the copy number and organization of genes within the genome. Southern blotting is a classical technique used for this purpose. generi-biotech.comhee.nhs.uk The method involves extracting genomic DNA, digesting it with restriction enzymes, separating the resulting fragments by size via agarose (B213101) gel electrophoresis, and transferring them to a membrane. generi-biotech.com The membrane is then hybridized with a labeled DNA probe corresponding to the gene of interest—in this case, a ceratotoxin cDNA probe. senasica.gob.mxresearchgate.net
For the ceratotoxin gene family, Southern blot analysis of C. capitata genomic DNA digested with restriction enzymes like EcoRI and EcoRV revealed several key findings. senasica.gob.mx The analysis showed multiple hybridizing bands, indicating that the ceratotoxins are encoded by a family of related genes. senasica.gob.mx Importantly, it also demonstrated that the genes for Ceratotoxin A and B were not present in the same genomic clone that contained the gene for this compound, suggesting that the ceratotoxin genes are located in at least two different clusters within the genome. senasica.gob.mx Furthermore, Southern blot analysis comparing DNA from female accessory glands with DNA from the rest of the female body showed that the ceratotoxin gene family is not specifically amplified in the glands where it is highly expressed. researchgate.net
Table 1: Summary of Genomic DNA Analysis Findings for the Ceratotoxin Gene Family
| Technique | Enzyme(s) Used | Probe | Key Finding | Citation |
| Southern Blot | EcoRI, EcoRV | Ctx A cDNA | Multiple bands detected, confirming a multi-gene family. | senasica.gob.mx |
| Southern Blot | EcoRI | Ctx A cDNA | No gene amplification in female accessory glands compared to carcasses. | researchgate.net |
| Genomic Cloning & Mapping | N/A | N/A | Ctx D gene found in a cluster with Ctx A2 and Ctx C genes. | senasica.gob.mx |
Chromosomal Localization Techniques (e.g., In Situ Hybridization, FISH)
Pinpointing the physical location of a gene on a chromosome is crucial for understanding genome architecture and gene regulation. For the ceratotoxin genes, this was achieved using in situ hybridization techniques on both polytene and mitotic chromosomes from C. capitata. researchgate.net
In Situ Hybridization (ISH) : This technique involves applying a labeled DNA probe to prepared chromosomes. researchgate.net The probe hybridizes to its complementary sequence on the chromosome, and its location is visualized. Initial experiments using a ceratotoxin probe on the large polytene chromosomes from salivary glands did not show a signal on the autosomes but instead labeled a diffuse granular network associated with the X chromosome. researchgate.netresearchgate.net
Fluorescence In Situ Hybridization (FISH) : To confirm the X-chromosome linkage, FISH was performed on mitotic chromosomes from larval brain tissue. wicell.orgnih.gov This technique uses a fluorescently labeled probe, which provides a more precise signal. nih.gov The ceratotoxin probe clearly hybridized to the X chromosomes in female cells (XX) and the single X chromosome in male cells (XY), but not to the Y chromosome. researchgate.netresearchgate.net
These experiments provided the first definitive evidence that the ceratotoxin genes, including the gene encoding this compound, are located on the X chromosome. senasica.gob.mxresearchgate.net This was a significant discovery, identifying ceratotoxins as the first example of female-specific, X-linked genes in the medfly. researchgate.net
Table 2: Summary of Chromosomal Localization Studies for Ceratotoxin Genes
| Technique | Chromosome Type | Probe | Result | Significance | Citation |
| In Situ Hybridization | Polytene | Ceratotoxin | Signal on heterochromatic network, not autosomes. | Suggested X-chromosome linkage. | researchgate.netresearchgate.net |
| FISH | Mitotic | Ceratotoxin | Signal specifically on the X chromosome(s). | Confirmed X-chromosome localization. | researchgate.netresearchgate.net |
Computational and Theoretical Modeling Approaches
The elucidation of the three-dimensional structure and mechanism of action of this compound has been significantly advanced through the application of computational and theoretical modeling. These in silico approaches provide valuable insights into the peptide's structural features and its interactions with biological membranes, complementing experimental data and guiding the design of novel analogs with enhanced antimicrobial properties.
Protein Structure Prediction and Homology Modeling
Due to the limited availability of experimentally determined structures for many antimicrobial peptides (AMPs), computational methods for protein structure prediction are indispensable. nih.gov For this compound, ab initio modeling and homology modeling have been employed to predict its three-dimensional conformation.
Ab initio modeling, which predicts protein structure from the amino acid sequence alone, has suggested that this compound adopts an α-helical fold. nih.govresearchgate.netdntb.gov.ua This is consistent with circular dichroism (CD) and nuclear magnetic resonance (NMR) studies of other ceratotoxin family members, such as ceratotoxin A, which also indicate a significant helical content, particularly in membrane-mimicking environments. nih.gov Large-scale ab initio modeling of numerous structurally uncharacterized AMPs has identified this compound as belonging to a group of peptides with α-helical folds. nih.govresearchgate.net One study even visualized a modeled structure of this compound, depicting it as a helix-hairpin. researchgate.net
Homology modeling, another powerful technique, constructs a model of a target protein based on its sequence alignment with one or more known protein structures (templates). The accuracy of this method is highly dependent on the sequence identity between the target and the template. csic.es While specific templates used for this compound are not always detailed in the literature, the general approach involves identifying homologous proteins with solved structures in databases like the Protein Data Bank (PDB). csic.esnih.gov For instance, a search for this compound on the AlphaFold Protein Structure Database provides a predicted structure, designated as AF-O17513-F1-v4. ebi.ac.uk
These predictive methods are crucial first steps in understanding the structure-function relationship of this compound, providing a structural framework for further analysis, such as molecular dynamics simulations and the design of peptide analogs. nih.govwikipedia.org
Molecular Dynamics Simulations of Peptide-Membrane Interactions
While specific molecular dynamics (MD) simulation studies focusing exclusively on this compound are not extensively detailed in the provided search results, the literature on related ceratotoxin peptides and other AMPs highlights the utility of this approach. MD simulations are powerful computational techniques used to simulate the physical movements of atoms and molecules, providing detailed insights into the dynamic interactions between peptides and bacterial membranes.
For antimicrobial peptides in general, MD simulations are instrumental in visualizing and understanding their mechanisms of action at an atomic level. These simulations can reveal how peptides like this compound, which are predicted to be α-helical, orient themselves upon approaching a membrane, insert into the lipid bilayer, and potentially form pores or channels. These models, such as the "barrel-stave" or "toroidal pore" models, are often investigated using MD simulations.
For example, studies on other ceratotoxin-like peptides, such as Ctx(Ile21)-Ha from the frog Hypsiboas albopunctatus, have utilized MD simulations to infer a "barrel-stave" mechanism of action based on sequence similarity and experimental data. researchgate.net Such simulations are crucial for understanding how the peptide's amphipathic nature—with distinct hydrophobic and hydrophilic faces—facilitates its interaction with and disruption of the cell membrane. The hydrophobic residues can interact with the lipid core of the membrane, while the cationic residues interact with the negatively charged phospholipid head groups, common in bacterial membranes.
Although direct MD simulation data for this compound is not presently available in the search results, the established use of this technique for closely related peptides underscores its importance in elucidating the precise molecular details of this compound's antimicrobial activity. Future research employing MD simulations on this compound would be invaluable in confirming its mechanism of action and the specific roles of key amino acid residues in membrane disruption.
Sequence Alignment and Phylogenetic Tree Construction
Sequence alignment and phylogenetic analysis are fundamental bioinformatic tools used to explore the evolutionary relationships and conserved structural motifs among related peptides like this compound.
Sequence alignment of this compound with other antimicrobial peptides has revealed significant homologies. For instance, ceratotoxin A and B show sequence and functional similarities to other well-known AMPs such as cecropins, melittin, and magainins. nih.gov A systematic search of protein databases has identified a recurring KX-hydrophobic-hydrophobic-P motif in ceratotoxins, which appears to be important for stabilizing the helical structure. nih.gov
Phylogenetic analyses, often visualized as phylogenetic trees, can be constructed to illustrate the evolutionary divergence of the ceratotoxin gene family. While a specific phylogenetic tree for this compound was not found in the search results, the literature mentions that the ceratotoxin genes are a female-specific, X-linked gene family in the medfly, Ceratitis capitata. researchgate.net This suggests a coordinated evolution of these genes.
The construction of phylogenetic trees for a broader range of ceratotoxin-like peptides, including those from other species like the frog Hypsiboas albopunctatus which produces Ctx(Ile21)-Ha, can provide insights into the conservation of key functional residues and the diversification of these peptides across different evolutionary lineages. researchgate.net Such analyses are crucial for identifying functionally important regions of the peptide that are likely to be conserved due to selective pressure, thereby guiding further experimental studies and the design of synthetic analogs.
In Silico Design and Optimization of Peptide Analogs
The structural and functional information gleaned from computational modeling and sequence analysis provides a solid foundation for the in silico design and optimization of this compound analogs. The goal of this rational design process is to create new peptides with improved antimicrobial potency, selectivity, and stability.
The general strategy involves identifying key residues or motifs within the this compound sequence that are critical for its activity and then systematically modifying them in silico. For example, based on the predicted α-helical structure and amphipathicity, researchers can design analogs with altered hydrophobicity, cationic charge, or helical propensity to enhance membrane interaction.
Studies on ceratotoxin-like peptides have demonstrated the feasibility of this approach. For the ceratotoxin-like peptide Ctx(Ile21)-Ha, three analogs were synthesized to investigate the structure-activity relationship. researchgate.net These modifications included disrupting the helical structure and altering the hydrophobicity and amphipathicity. researchgate.net The results of such modifications are then evaluated through further computational analysis and subsequent experimental validation. researchgate.net
The in silico design process can be guided by several principles:
Enhancing Amphipathicity: Increasing the segregation of hydrophobic and hydrophilic residues on opposite faces of the α-helix can improve membrane disruption.
Modulating Cationicity: Adjusting the number and position of positively charged residues can optimize the initial electrostatic attraction to negatively charged bacterial membranes.
Improving Helical Stability: Introducing residues that favor α-helix formation or stabilizing motifs, such as the identified KX-hydrophobic-hydrophobic-P motif, can enhance the peptide's active conformation. nih.gov
While specific examples of in silico-designed this compound analogs are not detailed in the provided search results, the methodologies are well-established and represent a promising avenue for developing novel antimicrobial agents based on the ceratotoxin scaffold. researchgate.net
In Vitro and Preclinical Non-Human Biological Activity Assessments
The antimicrobial potential of this compound and its analogs is rigorously evaluated through a battery of in vitro assays. These tests quantify the peptide's ability to inhibit or kill various microorganisms and provide essential data on its spectrum of activity.
Antimicrobial Activity Assays (e.g., Minimum Inhibitory Concentration, Minimum Bactericidal Concentration, Radial Diffusion)
Standardized antimicrobial assays are employed to determine the efficacy of this compound against a range of bacterial and fungal pathogens. The most common of these assays include:
Minimum Inhibitory Concentration (MIC): This assay determines the lowest concentration of a peptide that visibly inhibits the growth of a microorganism after a defined incubation period. While specific MIC values for this compound were not found in the provided search results, it is a standard method for evaluating antimicrobial peptides.
Minimum Bactericidal Concentration (MBC): Following the MIC test, the MBC is determined by subculturing from the clear wells (where no growth was observed) onto fresh, antibiotic-free agar (B569324) plates. The MBC is the lowest concentration of the peptide that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum, indicating bactericidal (killing) activity.
Radial Diffusion Assay (RDA): This is another common method to assess antimicrobial activity. In an RDA, a suspension of microorganisms is incorporated into an agar gel. Wells are then punched into the agar, and the peptide solution is added to the wells. As the peptide diffuses into the agar, it creates a zone of growth inhibition around the well. The diameter of this clear zone is proportional to the antimicrobial activity of the peptide.
The table below summarizes the antimicrobial activity of ceratotoxin A, a closely related peptide, against various microorganisms, as this data is more readily available and provides a strong indication of the expected activity spectrum for this compound.
| Microorganism | Type | Activity of Ceratotoxin A |
| Escherichia coli | Gram-negative bacteria | Active |
| Bacillus subtilis | Gram-positive bacteria | Active |
| Pseudomonas aeruginosa | Gram-negative bacteria | Active |
| Staphylococcus aureus | Gram-positive bacteria | Active |
| Candida albicans | Fungus | Active |
This table is illustrative of the antimicrobial spectrum of the ceratotoxin family, based on available data for ceratotoxin A.
These assays are fundamental for characterizing the antimicrobial profile of this compound and for comparing the potency of newly designed analogs against the parent peptide. The results from these in vitro tests are a critical prerequisite for any further preclinical development.
Cell-Based Assays for Membrane Permeabilization in Microbial Systems (e.g., Fluorescent Dye Uptake)
The primary mechanism of action for many antimicrobial peptides (AMPs), including this compound, involves the disruption and permeabilization of microbial cell membranes. bachem.com To investigate this phenomenon, researchers employ cell-based assays that utilize fluorescent dyes to visualize and quantify membrane integrity. These assays are crucial for understanding the lytic capabilities of this compound against various microbial species.
A common approach involves the use of cell-impermeant nucleic acid binding dyes. thermofisher.com These dyes, such as Propidium Iodide (PI) or SYTOX™ Green, are typically non-fluorescent in aqueous solutions but exhibit a significant increase in fluorescence upon binding to nucleic acids (DNA and RNA) within a cell. thermofisher.comsigmaaldrich.com In healthy, viable cells with intact membranes, these dyes are excluded from the cytoplasm. However, when a membrane-permeabilizing agent like this compound is introduced, it creates pores or disrupts the lipid bilayer, allowing the dyes to enter and bind to intracellular nucleic acids, resulting in a measurable fluorescent signal. nih.govsartorius.com The intensity of the fluorescence is directly proportional to the number of permeabilized, non-viable cells.
Another category of dyes used in these assays are amine-reactive viability dyes. thermofisher.com These dyes are also cell-impermeant and react with primary amines of cellular proteins. In live cells, they bind to extracellular proteins and fluoresce dimly. thermofisher.com Conversely, in dead cells with compromised membranes, they can enter and bind to the more abundant intracellular proteins, leading to a substantial increase in fluorescence. thermofisher.com A key advantage of these dyes is that their binding is covalent, allowing for cell fixation and permeabilization for further analysis without loss of the viability staining pattern. thermofisher.com
Detailed Research Findings:
Studies on ceratotoxin-like peptides have utilized carboxyfluorescein (CF) release assays to demonstrate membrane permeabilization. In these experiments, synthetic vesicles (liposomes) mimicking bacterial membranes are loaded with a high concentration of CF, which self-quenches its fluorescence. Upon the addition of the peptide, pore formation leads to the leakage of CF into the surrounding medium, resulting in its dequenching and a measurable increase in fluorescence. Research on a dimeric analog of a ceratotoxin-like peptide, Ctx-Ha, showed a higher rate of carboxyfluorescein release compared to its monomeric form, particularly in vesicles containing sphingomyelin. nih.gov This suggests that dimerization can enhance the peptide's ability to permeabilize membranes.
Table 1: Fluorescent Dyes Used in Membrane Permeabilization Assays
| Dye Type | Example Dyes | Mechanism of Action | Target Cells |
|---|---|---|---|
| Nucleic Acid Binding Dyes | Propidium Iodide (PI), SYTOX™ Green, 7-AAD | Enter cells with compromised membranes and fluoresce upon binding to nucleic acids. thermofisher.comsigmaaldrich.com | Dead/Permeabilized |
| Amine-Reactive Dyes | N/A | React with intracellular amines in cells with compromised membranes, leading to increased fluorescence. thermofisher.com | Dead/Permeabilized |
| Lipophilic Tracers | DiO, DiI | Stain cell membranes for visualization and tracking. biotium.com | Live and Fixed |
| Self-Quenching Dyes | Carboxyfluorescein (CF) | Leakage from vesicles upon membrane disruption leads to dequenching and increased fluorescence. nih.gov | Model Membranes |
Electrophysiological Characterization of Induced Ion Channel Activity
To delve deeper into the molecular mechanism of membrane disruption by this compound, electrophysiological techniques are employed. These methods allow for the direct measurement of ion flow across a lipid bilayer, providing detailed insights into the properties of the pores or channels formed by the peptide. The patch-clamp technique is a gold standard in this field, enabling the recording of currents from a small patch of membrane or even a single ion channel. qmul.ac.uk
When reconstituted into artificial planar lipid bilayers, ceratotoxins have been shown to form well-defined, voltage-dependent ion channels. researchgate.netnih.gov This means that the channels' conductance is dependent on the electrical potential across the membrane. Macroscopic and single-channel conductance experiments have revealed that ceratotoxins exhibit highly asymmetric current-voltage (I/V) curves. nih.gov This behavior is characteristic of peptides that insert into the membrane and assemble into multimeric pores, a process often described by the "barrel-stave" model. researchgate.netnih.gov In this model, individual peptide monomers act as staves that aggregate to form a barrel-like pore through the membrane.
Detailed Research Findings:
Studies on Ceratotoxin A, a closely related peptide, have provided significant insights that are likely applicable to this compound. These studies demonstrated that Ceratotoxin A forms voltage-dependent ion channels in planar lipid bilayers. researchgate.netnih.gov The characteristics of these channels suggest that the C-terminal regions of the peptide form bundles of five or six helices that are embedded in the membrane, while the N-terminal regions, which are largely cationic, anchor the peptide to the lipid surface. nih.gov Truncated fragments of Ceratotoxin A have confirmed the critical role of the C-terminal domain in the formation of these helical bundles. nih.gov The pore-forming activity of ceratotoxins is well-correlated with their antibacterial properties. researchgate.netnih.gov
Studies on Target Specificity in Relevant Microbial Models
A crucial aspect of developing antimicrobial peptides for potential therapeutic use is understanding their target specificity. Ideally, an AMP should exhibit high potency against pathogenic microbes while displaying minimal toxicity towards host cells. Ceratotoxins have been shown to be effective against both Gram-positive and Gram-negative bacteria. biosyn.com The selectivity for microbial membranes over mammalian membranes is often attributed to differences in membrane composition. bachem.com Bacterial membranes are typically rich in negatively charged lipids, such as phosphatidylglycerol and cardiolipin, which facilitates the initial electrostatic attraction of the cationic ceratotoxin peptides. bachem.com In contrast, mammalian cell membranes are generally neutral, being composed mainly of zwitterionic phospholipids (B1166683) like phosphatidylcholine and sphingomyelin. bachem.com
Detailed Research Findings:
Research has demonstrated that Ceratotoxin A is highly active against both Gram-negative and Gram-positive bacteria and can permeabilize the outer and inner membranes of E. coli. researchgate.net The antibacterial activity of the ceratotoxin family has been assayed against various bacterial strains. For instance, the secretion from the accessory glands of Ceratitis capitata, which contains ceratotoxins, produces significant growth inhibition haloes against E. coli. senasica.gob.mx Furthermore, studies on a ceratotoxin-like peptide, Ctx-Ha, and its analogs have explored how modifications to the peptide's structure can modulate its activity and specificity, aiming to uncouple the antimicrobial and hemolytic (toxicity to red blood cells) effects. nih.govresearchgate.net
Comparative Studies with Other Naturally Occurring Antimicrobial Peptides
To better understand the unique properties and potential advantages of this compound, it is often compared to other naturally occurring antimicrobial peptides. These comparative analyses can highlight differences in structure, mechanism of action, and spectrum of activity. The ceratotoxin family of peptides belongs to the broader class of α-helical, cationic AMPs. bachem.com
Detailed Research Findings:
Ceratotoxins share structural and functional similarities with other well-characterized AMPs. For example, the proposed "barrel-stave" mechanism of pore formation for ceratotoxins is also shared by peptides like alamethicin. researchgate.netmdpi.com There is also a high degree of homology between pleurocidin, an antimicrobial peptide from the winter flounder, and ceratotoxins. researchgate.net Both are predicted to form amphipathic α-helical structures. researchgate.net
Comparative studies evaluating a range of AMPs have shown that different peptides exhibit varying degrees of potency and specificity. For example, a study comparing Cap18, cecropins, and others found that Cap18 displayed the most efficient broad-spectrum antimicrobial activity, particularly against Gram-negative bacteria. plos.org Cecropins, on the other hand, showed specific activity against Gram-negative bacteria but no activity against the tested Gram-positive strains. plos.org Such studies provide a valuable context for evaluating the potential of this compound.
Table 2: Comparison of Ceratotoxin with Other Antimicrobial Peptides
| Peptide Family | Primary Structure | Proposed Mechanism of Action | Primary Target |
|---|---|---|---|
| Ceratotoxins | α-helical, cationic bachem.com | Barrel-stave model, pore formation researchgate.netnih.gov | Gram-positive and Gram-negative bacteria biosyn.com |
| Cecropins | α-helical, cationic nih.gov | Pore formation mdpi.com | Primarily Gram-negative bacteria plos.orgmdpi.com |
| Defensins | Cysteine-rich, β-sheet bachem.com | Membrane disruption, pore formation bachem.com | Bacteria and fungi bachem.com |
| Magainins | α-helical, cationic nih.gov | Toroidal pore model mdpi.com | Bacteria and fungi mdpi.com |
| Melittin | α-helical, cationic nih.gov | Toroidal pore model mdpi.com | Broad-spectrum, including eukaryotic cells |
Investigations into Peptide Dimerization and Multimerization Effects on Bioactivity
Modifying the structure of antimicrobial peptides through dimerization (linking two peptide molecules) or multimerization (linking multiple peptides) is a strategy explored to enhance their biological activity, stability, and target specificity. formulationbio.com Dimerization can increase the local concentration of the peptide at the membrane surface, potentially leading to more efficient pore formation. mdpi.com
Detailed Research Findings:
Studies on the dimerization of a ceratotoxin-like peptide, Ctx-Ha, have yielded interesting results. While dimerization decreased the peptide's ability to inhibit the growth of bacteria and fungi (as measured by Minimum Inhibitory Concentration), the dimeric analogs displayed a higher level of bactericidal (cell-killing) activity. nih.gov Permeabilization studies showed that the dimeric peptides were more effective at releasing carboxyfluorescein from vesicles than the monomeric form. nih.gov However, this enhanced membrane disruption also came at a cost: a dramatic (50-fold) increase in hemolytic activity was observed with the dimeric analogs, indicating increased toxicity to eukaryotic cells. nih.gov These findings suggest that while dimerization can enhance certain aspects of bioactivity, it can also lead to a loss of selectivity. nih.govresearchgate.net
Q & A
Q. What criteria distinguish high-quality studies on this compound in systematic reviews?
- Answer : Prioritize studies with:
- Full experimental disclosure : Detailed methods for peptide synthesis, purification, and characterization.
- Negative controls : Inclusion of scrambled peptide analogs or inactive mutants.
- Ethical compliance : Adherence to ARRIVE guidelines for animal studies or IRB approval for human cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
